(R)-Licarbazepine Acetate-d3
CAS No.:
Cat. No.: VC0207064
Molecular Formula: C₁₇H₁₃D₃N₂O₃
Molecular Weight: 299.34
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₁₃D₃N₂O₃ |
---|---|
Molecular Weight | 299.34 |
Introduction
Chemical Identity and Properties
(R)-Licarbazepine Acetate-d3 is a deuterium-labeled version of (R)-Licarbazepine Acetate, which belongs to the dibenzazepine family of compounds. The compound is characterized by the following properties:
Basic Identification
(R)-Licarbazepine Acetate-d3 is identified by various designations in chemical databases and reference standards. Its primary identifiers include:
Property | Value |
---|---|
CAS Number | 186694-45-1 (unlabeled) |
Molecular Formula | C17D3H13N2O3 |
Molecular Weight | 299.339 g/mol |
Accurate Mass | 299.135 |
Physical Form | Neat |
The compound's IUPAC name is [(5R)-11-carbamoyl-5,6,6-trideuteriobenzo[b]benzazepin-5-yl] acetate, indicating its structural configuration with the deuterium atoms positioned at specific carbon atoms .
Structural Characteristics
The structure of (R)-Licarbazepine Acetate-d3 features a dibenzazepine core with three deuterium atoms replacing hydrogen atoms in the molecule. The deuterium labeling occurs at positions 5 and 6 of the molecular framework, specifically in the configuration that maintains the R-stereochemistry at the chiral center .
The structural representation can be expressed through the following notation systems:
SMILES Notation:
[2H]C1([2H])c2ccccc2N(C(=O)N)c3ccccc3[C@]1([2H])OC(=O)C
InChI:
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m1/s1/i10D2,16D
The compound maintains the R-configuration at the chiral center while incorporating deuterium atoms at specific positions, making it distinct from its non-deuterated counterpart for analytical applications .
Relationship to Licarbazepine and Related Compounds
Pharmacological Context
(R)-Licarbazepine Acetate-d3 is structurally related to licarbazepine, which is a voltage-gated sodium channel blocker with anticonvulsant and mood-stabilizing effects . Understanding the relationship between these compounds provides context for the significance of (R)-Licarbazepine Acetate-d3 in pharmaceutical research.
Licarbazepine serves as an active metabolite of oxcarbazepine, which is used in the treatment of epilepsy and neuropathic pain . While oxcarbazepine itself is pharmacologically inactive, it functions as a prodrug that is metabolized to licarbazepine in the body to produce therapeutic effects .
Stereochemistry and Metabolic Pathways
The stereochemistry of licarbazepine compounds is particularly important in understanding their pharmacological properties. Eslicarbazepine, which is the S-enantiomer of licarbazepine ((S)-(+)-licarbazepine), is an active metabolite of eslicarbazepine acetate . The relationship between these compounds can be summarized as follows:
Compound | Stereochemistry | Relationship |
---|---|---|
Licarbazepine | Racemic mixture | Active metabolite of oxcarbazepine |
(R)-Licarbazepine | R-enantiomer | Less active enantiomer |
Eslicarbazepine ((S)-Licarbazepine) | S-enantiomer | Active metabolite of eslicarbazepine acetate |
(R)-Licarbazepine Acetate | R-configuration prodrug | Precursor to (R)-Licarbazepine |
(R)-Licarbazepine Acetate-d3 | Deuterated R-configuration | Reference standard for analysis |
The deuterated version, (R)-Licarbazepine Acetate-d3, maintains the R-stereochemistry while incorporating deuterium atoms, making it valuable for tracking metabolic pathways and conducting pharmacokinetic studies .
Analytical Applications
Reference Standard in Pharmaceutical Analysis
(R)-Licarbazepine Acetate-d3 serves as an important reference standard in pharmaceutical analysis, particularly for:
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Quality control testing of carbamazepine-related pharmaceutical products
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Validation of analytical methods for detecting (R)-Licarbazepine Acetate and its metabolites
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Impurity profiling in anticonvulsant medication manufacturing
Mass Spectrometry Applications
The deuterated nature of (R)-Licarbazepine Acetate-d3 makes it especially valuable in mass spectrometry studies. The incorporation of three deuterium atoms creates a mass shift that allows for:
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Internal standardization in quantitative LC-MS/MS methods
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Differentiation between endogenous and exogenous compounds in biological samples
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Tracking metabolism and biodistribution in pharmacokinetic studies
Research Applications
Pharmacokinetic Studies
(R)-Licarbazepine Acetate-d3 enables precise tracking of drug metabolism and distribution in pharmacokinetic research. By using the deuterated compound as an internal standard, researchers can:
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Accurately quantify (R)-Licarbazepine Acetate and its metabolites in biological matrices
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Study the stereoselective metabolism of licarbazepine compounds
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Determine bioavailability and clearance rates with high precision
Metabolic Investigations
The compound facilitates detailed investigations of metabolic pathways involving licarbazepine compounds. The deuterium labeling serves as a tracer to:
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Identify specific metabolic transformations
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Distinguish between different metabolic routes
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Evaluate the stereoselective aspects of drug metabolism
This is particularly valuable in understanding the complex metabolic relationships between carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their respective active metabolites .
Parameter | Recommendation |
---|---|
Shipping Temperature | Room Temperature |
Storage Condition | Controlled environment |
Shelf Life | Limited (check expiry date) |
Special Precautions | Controlled substance handling protocols |
The compound should be handled according to good laboratory practices for research chemicals, with attention to its classification as a controlled product in certain jurisdictions .
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